

An In-depth Technical Guide to 3,4-Dibromoaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dibromoaniline

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Introduction

3,4-Dibromoaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a benzene ring substituted with two bromine atoms and an amino group, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **3,4-Dibromoaniline**, with a particular focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

The fundamental properties of **3,4-Dibromoaniline** are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
Chemical Formula	C ₆ H ₅ Br ₂ N	[1][2][3][4][5]
Molecular Weight	250.92 g/mol	[1][2][6]
CAS Number	615-55-4	[1][2][3][4][5][6]
Appearance	Beige solid	[1]
Melting Point	78-82 °C	[1]
IUPAC Name	3,4-dibromoaniline	[1][5]
Synonyms	3,4-dibromobenzenamine, 4-amino-1,2-dibromobenzene	[1][5]
Solubility	Soluble in organic solvents	[1]

Synthesis of 3,4-Dibromoaniline

3,4-Dibromoaniline can be synthesized through various methods, primarily involving the bromination of aniline or its derivatives. The selection of the synthetic route often depends on the desired purity, scale, and available starting materials.

General Synthesis Method: Electrophilic Bromination of Acetanilide

A common approach involves the protection of the reactive amino group of aniline as an acetanilide, followed by electrophilic bromination and subsequent deprotection.

Experimental Protocol:

- Step 1: Acetylation of Aniline. Aniline is reacted with acetic anhydride in the presence of a base (e.g., sodium acetate) or a catalyst (e.g., zinc dust) to form acetanilide.
- Step 2: Bromination of Acetanilide. Acetanilide is then dissolved in a suitable solvent, such as acetic acid, and treated with a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is typically carried out at a controlled temperature to favor the formation of the 3,4-dibromo isomer.

- Step 3: Hydrolysis (Deprotection). The resulting 3,4-dibromoacetanilide is hydrolyzed under acidic or basic conditions to remove the acetyl group and yield **3,4-Dibromoaniline**.
- Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **3,4-Dibromoaniline**.

Applications in Organic Synthesis and Drug Discovery

The presence of two bromine atoms on the aniline ring makes **3,4-Dibromoaniline** a valuable precursor for the synthesis of a wide range of organic compounds, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at the 3- and 4-positions can be selectively or sequentially replaced with various organic groups using the Suzuki-Miyaura coupling reaction. This allows for the construction of complex biaryl and heterocyclic structures, which are common motifs in biologically active molecules.

Experimental Protocol: Representative Mono-Arylation of **3,4-Dibromoaniline**

This protocol is a representative example adapted from general procedures for Suzuki-Miyaura couplings of similar aryl bromides.^{[4][6]}

- Materials and Reagents:
 - **3,4-Dibromoaniline**
 - Aryl boronic acid (1.1 equivalents)
 - Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
 - Base (e.g., K₂CO₃, 2.0 equivalents)
 - Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio)
- Procedure:

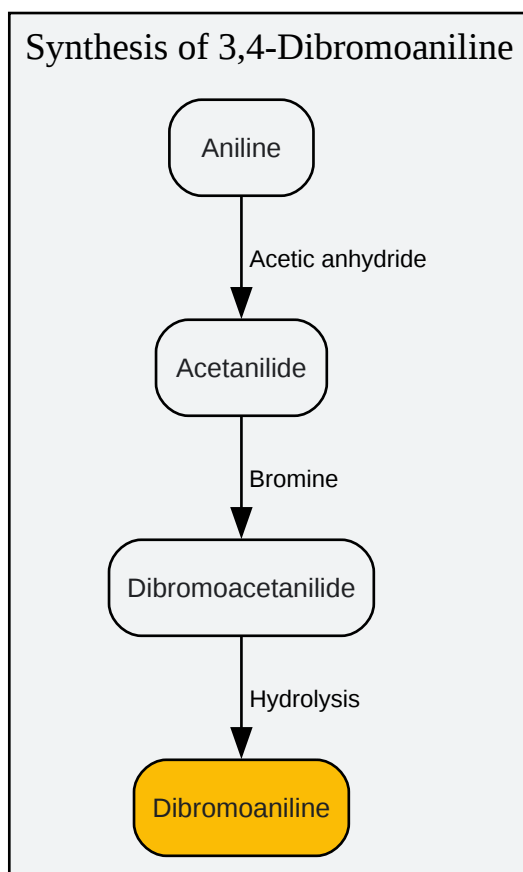
- To a round-bottom flask, add **3,4-Dibromoaniline** (1.0 mmol), the desired aryl boronic acid (1.1 mmol), and the base (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the palladium catalyst to the flask under the inert atmosphere.
- Add the deoxygenated solvent mixture via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Synthesis of Bioactive Heterocycles

3,4-Dibromoaniline serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities, such as carbazole and dibenzofuran derivatives. [1] These scaffolds are present in numerous natural products and pharmaceuticals.

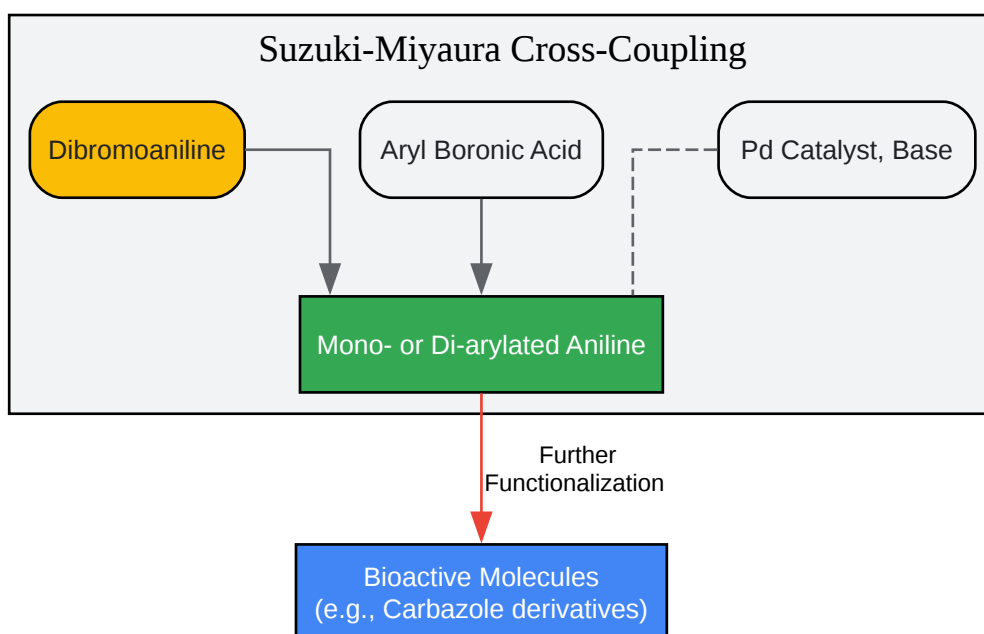
Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis and application of **3,4-Dibromoaniline**.



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A simplified workflow for the synthesis of **3,4-Dibromoaniline**.



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Logical workflow for the application of **3,4-Dibromoaniline** in synthesis.

Safety and Handling

3,4-Dibromoaniline is harmful if swallowed or inhaled and toxic in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,4-Dibromoaniline is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its readily functionalizable bromine atoms provide a platform for constructing complex molecular frameworks, particularly through modern cross-coupling methodologies. This guide has provided a foundational overview of its properties, synthesis, and applications, intended to support researchers and scientists in leveraging this compound for the development of novel chemical entities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Dibromoaniline: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580990#molecular-weight-and-formula-of-3-4-dibromoaniline]

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